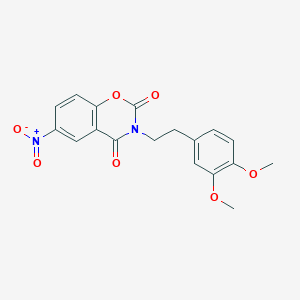

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxyphenethylamine is an aromatic ether that is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .

Synthesis Analysis

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (referred to as “homoveratrylamine”) was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenethylamine is C10H15NO2 . It has an average mass of 181.232 Da and a monoisotopic mass of 181.110275 Da .Chemical Reactions Analysis

N-benzyl-N-methyl-3,4-dimethoxyphenethylamine is prepared by reacting 3,4-dimethoxyphenethylamine with a mixture of benzaldehyde and formaldehyde in the presence of hydrogen and a catalyst .Physical And Chemical Properties Analysis

The density of 3,4-Dimethoxyphenethylamine is 1.0±0.1 g/cm3. It has a boiling point of 324.1±0.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on 1,3-benzoxazine derivatives, including those with nitro substituents and methoxy groups, focuses on the synthesis of new chemical entities. For instance, Crum and Franks (1965) reported on the preparation and spectral analysis of various 3-substituted 2H-1,3-benzoxazine-2,4(3H)-dione derivatives, highlighting the diverse potential for chemical modifications within this class of compounds (Crum & Franks, 1965). These synthetic approaches allow for the exploration of a wide range of biological activities by introducing different substituents.

Antimycobacterial Activity

A significant area of research for 1,3-benzoxazine derivatives is their antimycobacterial activity. Waisser et al. (2003, 2007) have conducted extensive studies on derivatives of 1,3-benzoxazine for their potential against Mycobacterium species, including Mycobacterium tuberculosis. These studies involve the synthesis of halogenated and benzyl-substituted derivatives, revealing structure-activity relationships and identifying promising candidates for further development as antimycobacterial agents (Waisser et al., 2003), (Waisser et al., 2007).

Wirkmechanismus

Target of Action

It is known that similar compounds in the phenethylamine class, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine .

Mode of Action

Related compounds like 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor .

Biochemical Pathways

It is known that similar compounds can influence the monoamine oxidase pathway .

Result of Action

Related compounds like 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor , which could potentially lead to increased levels of monoamine neurotransmitters in the brain.

Eigenschaften

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7/c1-25-15-5-3-11(9-16(15)26-2)7-8-19-17(21)13-10-12(20(23)24)4-6-14(13)27-18(19)22/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQJQJOCZNYZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599277.png)

![1-Spiro[2.3]hexan-5-ylethanone](/img/structure/B2599282.png)

![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)

![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2599300.png)